molecular formula C20H23BrN2O4 B124706 Dexbrompheniramine maleate CAS No. 2391-03-9

Dexbrompheniramine maleate

Cat. No.: B124706
CAS No.: 2391-03-9
M. Wt: 435.3 g/mol
InChI Key: SRGKFVAASLQVBO-DASCVMRKSA-N
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Mechanism of Action

Target of Action

Dexbrompheniramine maleate primarily targets the histamine H1 receptor . Histamine H1 receptors are found on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These receptors play a crucial role in allergic reactions, where they mediate the effects of histamine, a compound released by the body in response to allergens .

Mode of Action

This compound acts as an inverse histamine agonist . It competes with histamine for the normal H1-receptor sites on effector cells . By binding to these receptors, this compound blocks the action of endogenous histamine, which can lead to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . This interaction leads to a complex series of events that eventually results in the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . This compound, by blocking the H1 receptors, interrupts this pathway and mitigates the effects of histamine .

Pharmacokinetics

The pharmacokinetic properties of this compound are such that peak concentrations generally occur within 2–5 hours following oral administration . The elimination half-life is approximately 25 hours , indicating that the drug has a relatively long duration of action. These properties impact the bioavailability of the drug and determine the dosing regimen.

Result of Action

The binding of this compound to H1 receptors leads to a reduction in the effects of histamine. This results in effective, temporary relief of allergy symptoms, including sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. For example, MAO inhibitors can increase the side effects of dexbrompheniramine . Additionally, alcohol can also increase the side effects of dexbrompheniramine . Therefore, it’s important to consider these factors when administering the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexbrompheniramine maleate involves the resolution of racemic brompheniramine into its enantiomers. The (S)-(+)-enantiomer is then reacted with maleic acid to form the maleate salt . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dexbrompheniramine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new compounds with different functional groups .

Properties

IUPAC Name

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGKFVAASLQVBO-DASCVMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047818
Record name Dexbrompheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-03-9
Record name (+)-Brompheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2391-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexbrompheniramine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexbrompheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXBROMPHENIRAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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